N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
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Overview
Description
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is a compound of significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure, making it an intriguing subject for synthetic chemists. The presence of a trifluoromethyl group and a carboxamide moiety further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the trifluoromethyl group and the carboxamide moiety.
Cyclization: The initial step often involves the formation of the bicyclo[1.1.1]pentane core through a [2+1] cycloaddition reaction. This can be achieved using a suitable diene and a carbene precursor under controlled conditions.
Functionalization: The introduction of the trifluoromethyl group can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The carboxamide group is typically introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted bicyclo[1.1.1]pentane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-hydroxy-3-(trifluoromethyl)bicyclo[111]pentane-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising candidate for drug development.
Industry
In the industrial sector, N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is explored for its use in the production of advanced materials. Its unique structural properties can impart desirable characteristics to polymers and other materials, such as increased rigidity and thermal stability.
Mechanism of Action
The mechanism of action of N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins, while the carboxamide moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- N-hydroxy-3-(methyl)bicyclo[1.1.1]pentane-1-carboxamide
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-amine
Uniqueness
Compared to similar compounds, N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide stands out due to the presence of both the trifluoromethyl group and the carboxamide moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8F3NO2 |
---|---|
Molecular Weight |
195.14 g/mol |
IUPAC Name |
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6-1-5(2-6,3-6)4(12)11-13/h13H,1-3H2,(H,11,12) |
InChI Key |
OJVOMYMDRLWJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)NO |
Origin of Product |
United States |
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